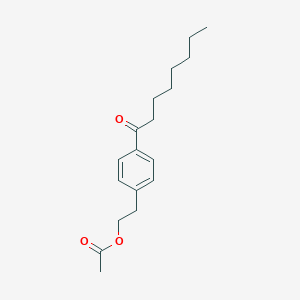
4-辛酰基苯乙基乙酸酯
描述
“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .
Molecular Structure Analysis
The molecular structure of “4-Octanoylphenethyl acetate” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.
Physical And Chemical Properties Analysis
“4-Octanoylphenethyl acetate” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
科学研究应用
-
Pharmaceutical Research
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 . Fingolimod is a drug used in the treatment of multiple sclerosis .
- The application of this compound in pharmaceutical research involves its use as an impurity standard in the quality control and development of Fingolimod .
- The methods of application typically involve analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Organic Synthesis
- Acetylacetonates, which are similar in structure to 4-Octanoylphenethyl acetate, are used as precursors for nanoparticle research, polymer science, and catalysis .
- These compounds are used in a variety of catalyzed reactions .
- The methods of application often involve the use of these compounds as catalysts in organic syntheses .
- The outcomes of such research can lead to the development of new materials and applications in various scientific fields .
-
Energy and Petrochemical Industry
- Acetate-based ionic liquids (AcILs), which are similar in structure to 4-Octanoylphenethyl acetate, have unique characteristics that make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
- These compounds display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
- The methods of application often involve the use of these compounds in various energy-related processes .
- The outcomes of such research can lead to the development of new energy technologies and applications .
-
Chemical Research
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
-
Quality Control
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Material Science
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
-
Chemical Research
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
-
Quality Control
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Material Science
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
安全和危害
属性
IUPAC Name |
2-(4-octanoylphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCTTARENKHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617189 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octanoylphenethyl acetate | |
CAS RN |
162358-03-4 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

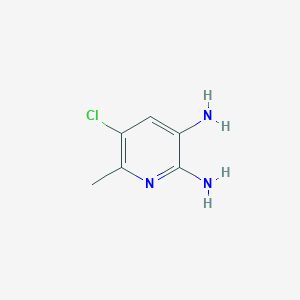
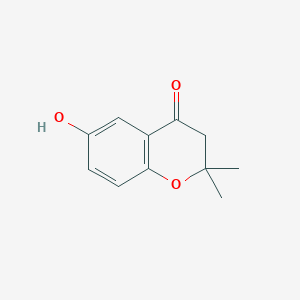
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
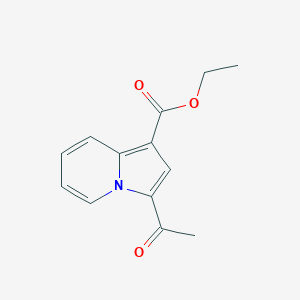
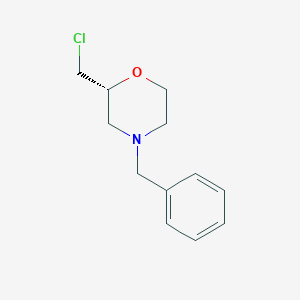
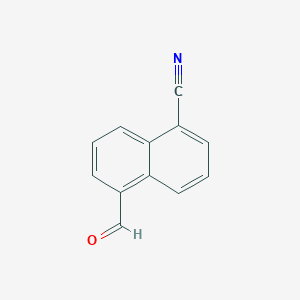
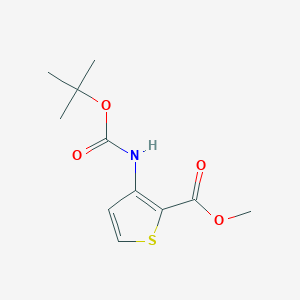
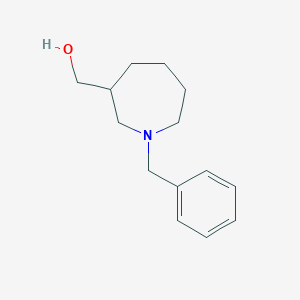


![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
